2-Methoxy-3(5 or 6)-isopropylpyrazine

Sensory science Wine aroma chemistry Off-flavor detection

2-Methoxy-3(5 or 6)-isopropylpyrazine (CAS 93905-03-4; also referred to as 2-isopropyl-3-methoxypyrazine, IPMP) is a nitrogen-containing heterocyclic compound belonging to the alkyl-methoxypyrazine class. It is commercially supplied as a mixture of positional isomers (3-, 5-, and 6-isopropyl substitution), typically at ≥98% purity, and is designated FEMA 3358 with GRAS status for flavor and fragrance applications.

Molecular Formula C24H36N6O3
Molecular Weight 456.6 g/mol
Cat. No. B8256311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3(5 or 6)-isopropylpyrazine
Molecular FormulaC24H36N6O3
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CN=CC(=N1)OC.CC(C)C1=CN=C(C=N1)OC.CC(C)C1=NC=CN=C1OC
InChIInChI=1S/3C8H12N2O/c1-6(2)7-4-10-8(11-3)5-9-7;1-6(2)7-4-9-5-8(10-7)11-3;1-6(2)7-8(11-3)10-5-4-9-7/h3*4-6H,1-3H3
InChIKeyMQHZLANELJKBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3(5 or 6)-isopropylpyrazine: A Potent Alkyl-Methoxypyrazine for Sensory and Off-Flavor Research


2-Methoxy-3(5 or 6)-isopropylpyrazine (CAS 93905-03-4; also referred to as 2-isopropyl-3-methoxypyrazine, IPMP) is a nitrogen-containing heterocyclic compound belonging to the alkyl-methoxypyrazine class . It is commercially supplied as a mixture of positional isomers (3-, 5-, and 6-isopropyl substitution), typically at ≥98% purity, and is designated FEMA 3358 with GRAS status for flavor and fragrance applications [1][2]. IPMP is characterized by an extremely low human sensory detection threshold—in the low ng L⁻¹ range in water and wine—and is responsible for the potent green pea, earthy, and raw potato aroma notes found in coffee, wine, grapes, and various vegetables [3].

Why 2-Methoxy-3(5 or 6)-isopropylpyrazine Cannot Be Freely Interchanged with Other Methoxypyrazines


Although alkyl-methoxypyrazines such as IPMP, IBMP (2-isobutyl-3-methoxypyrazine), and SBMP (2-sec-butyl-3-methoxypyrazine) share a common pyrazine core and are all described as contributing vegetal or earthy aromas, their sensory potency, matrix-dependent thresholds, and physicochemical stability differ markedly [1]. IPMP’s detection threshold in white wine can be as low as 0.32 ng L⁻¹, roughly 6-fold lower than that of IBMP (~2 ng L⁻¹), meaning a concentration of IPMP that is imperceptible in one matrix may dominate the aroma profile in another [2]. Furthermore, IPMP requires a higher electrical energy dose for 90% removal by UV/H₂O₂ advanced oxidation compared to IBMP (0.156 vs. 0.135 kWh m⁻³), demonstrating that water treatment strategies optimized for IBMP will under-perform for IPMP [3]. These quantifiable differences preclude casual interchange among in-class analogs without experimental re-validation.

2-Methoxy-3(5 or 6)-isopropylpyrazine: Quantitative Differentiation Evidence Against Closest Analogs


Orthonasal Detection Threshold in White Wine: IPMP vs. IBMP

IPMP exhibits an orthonasal detection threshold of 0.32 ng L⁻¹ in Chardonnay wine, which is approximately 6-fold lower than the widely cited threshold for IBMP in white wine (~2 ng L⁻¹) [1][2]. In Gewürztraminer, the IPMP threshold rises to 1.56 ng L⁻¹ (orthonasal), underscoring the strong matrix dependence of IPMP perception [1]. For red wine, IPMP thresholds range from 1 to 6 ng L⁻¹, whereas IBMP thresholds are substantially higher at 10–16 ng L⁻¹ [2].

Sensory science Wine aroma chemistry Off-flavor detection

Odor Activity Value (OAV) in Rapeseed Oil: IPMP vs. IBMP vs. SBMP

In a sensomics study of cold-pressed rapeseed oil, IPMP displayed an OAV of 330—the highest among 23 quantified odorants—despite a concentration of only 3.29 μg kg⁻¹. In contrast, IBMP and SBMP, at comparable or higher concentrations, yielded OAVs of only 5 and 3, respectively [1]. The IPMP OAV was 66-fold higher than that of IBMP and 110-fold higher than that of SBMP, driven by IPMP’s exceptionally low odor threshold in oil (0.01 μg kg⁻¹).

Aroma chemistry Odor activity value Flavor research

UV/H₂O₂ Advanced Oxidation Removal Efficiency: IPMP vs. IBMP

In a head-to-head comparison of UV/H₂O₂ degradation, the electrical energy dose (EED) required for 90% removal of IPMP was 0.156 kWh m⁻³, compared to 0.135 kWh m⁻³ for IBMP—a 15.6% higher energy demand for IPMP [1]. Under UV/Cl₂ conditions, the EED for 50% removal was 0.174 kWh m⁻³ for IPMP vs. 0.138 kWh m⁻³ for IBMP, a 26.1% difference. Direct photolysis at 254 nm removed less than 10% of all three compounds even at high UV dose (~1000 mJ cm⁻²), confirming that advanced oxidation is required [1].

Water treatment Advanced oxidation processes Taste-and-odor compound removal

Sensory Thresholds in Water and Whole Milk: IPMP vs. SBMP

IPMP exhibits sensory thresholds of 0.4 ppt in water and 2.3 ppt in whole milk. By comparison, SBMP (2-sec-butyl-3-methoxypyrazine) shows thresholds of 1 ppt in water and 16 ppt in whole milk—2.5-fold and 7-fold higher, respectively . In Cheddar cheese model systems, direct addition of IPMP at 0.4–20 ppb reliably produced earthy/bell pepper flavor, confirming the practical relevance of these threshold differences .

Flavor chemistry Dairy science Sensory evaluation

UV-LED/Chlorine Degradation Rate Constants: IPMP vs. IBMP at pH 9

Using UV-LED at 255 nm with chlorine at pH 9, the degradation rate constant for IPMP was 0.0021 cm² mJ⁻¹, compared to 0.0016 cm² mJ⁻¹ for IBMP—a 31% faster degradation rate for IPMP under these alkaline conditions [1]. Notably, at pH 7 the pattern inverted: IPMP rate constant dropped to 0.0020 cm² mJ⁻¹ while IBMP increased to 0.0041 cm² mJ⁻¹, making IBMP approximately 2× faster than IPMP at neutral pH [1]. Reactive chlorine species contributed 20.3% to IPMP removal vs. 18.8% for IBMP [1].

Water treatment UV-LED technology Degradation kinetics

High-Value Application Scenarios for 2-Methoxy-3(5 or 6)-isopropylpyrazine Based on Quantitative Differentiation Evidence


Wine and Grape Juice Off-Flavor Diagnostic Standards (Ladybug Taint)

IPMP is the definitive causal compound of ladybug taint (LBT) in wine and grape juice. Its orthonasal detection threshold of 0.32 ng L⁻¹ in Chardonnay enables diagnostic sensory panels to detect LBT at concentrations where IBMP would remain unnoticed [1]. A real wine sample containing 10 Harmonia axyridis beetles per litre yielded 138 ppt (138 ng L⁻¹) of IPMP, a concentration ~430-fold above the detection threshold, confirming IPMP as the primary analytical target for LBT monitoring [2]. Laboratories supporting wine quality programs should therefore procure IPMP as the reference standard—not IBMP—for calibration curves in SPME-GC-MS/MS methods designed to quantify LBT-linked off-flavor risk.

Coffee Quality Control: Potato Taste Defect (PTD) Marker Quantification

IPMP, together with IBMP, is directly implicated in potato taste defect (PTD) in East African Arabica coffee. IPMP is found in the interior volatiles of PTD-affected green coffee beans and serves as the key discriminatory marker in GC×GC-TOFMS chemometric models [1]. The OMT enzyme in Coffea arabica has been shown to methylate 3-isopropyl-2-hydroxypyrazine (IPHP) to produce IPMP, establishing a biosynthetic pathway distinct from IBMP [2]. Green coffee buyers and quality labs should include IPMP alongside IBMP in targeted multi-analyte methods to avoid false-negative PTD assessments.

Drinking Water Taste-and-Odor Event Response: Advanced Oxidation Process Validation

IPMP’s 15.6% higher energy requirement for 90% UV/H₂O₂ removal compared to IBMP (0.156 vs. 0.135 kWh m⁻³) means that water treatment plants responding to earthy/musty odor episodes must validate their advanced oxidation processes specifically against IPMP [1]. The pH-dependent reversal of UV-LED/chlorine degradation rates—IPMP degrades faster at pH 9, slower at pH 7 relative to IBMP—further necessitates compound-specific pilot testing [2]. Environmental laboratories and utility operators should procure high-purity IPMP as a challenge compound when commissioning or optimizing AOP systems for methoxypyrazine removal.

Flavor and Fragrance Formulation: Isomer Mixture as a Procurement Specification

The commercial product is explicitly a mixture of 3-, 5-, and 6-isopropyl positional isomers with a specification of ≥98% total purity, a refractive index of n20/D 1.495, and a density of 0.996 g mL⁻¹ at 25 °C [1]. Its FEMA 3358 / GRAS regulatory status supports direct use in food flavor formulations at specified levels [2]. Flavor houses seeking reproducible green pea, earthy, and raw potato character should specify the isomer mixture (CAS 93905-03-4) rather than a single-isomer preparation, as the mixture reflects the composition validated in the RIFM safety assessment and the bulk of published sensory literature [3].

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